molecular formula C6H8F3NO2S B2843789 (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide CAS No. 1823352-87-9

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide

Cat. No.: B2843789
CAS No.: 1823352-87-9
M. Wt: 215.19
InChI Key: XMNFTWZDJNNLIY-SCSAIBSYSA-N
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Description

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[33]heptane 2,2-dioxide is a synthetic compound characterized by its unique spirocyclic structure, which includes a trifluoromethyl group and a sulfur-nitrogen heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfur-nitrogen heterocycle.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been explored for its applications in several scientific research areas:

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering various biochemical pathways. The sulfur-nitrogen heterocycle plays a crucial role in binding to these targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar spirocyclic structure but different functional groups.

    3-Methylmethcathinone: Another stimulant with structural similarities, used for comparison in pharmacological studies.

    4-Bromomethcathinone: Shares the spirocyclic core but differs in its halogen substituent.

Uniqueness

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(3R)-3-(trifluoromethyl)-2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2S/c7-6(8,9)4-5(1-10-2-5)3-13(4,11)12/h4,10H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFTWZDJNNLIY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CN1)CS(=O)(=O)[C@H]2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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